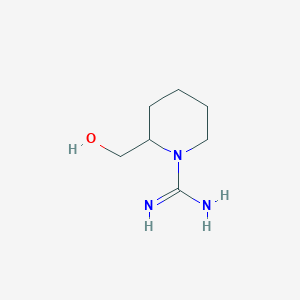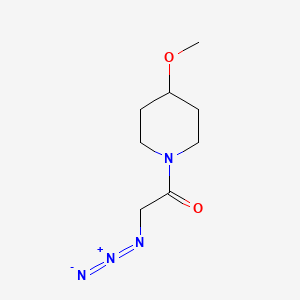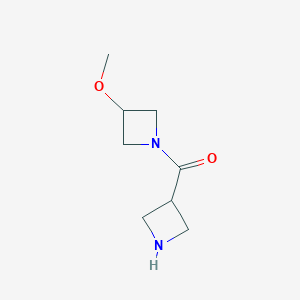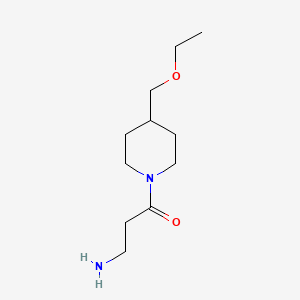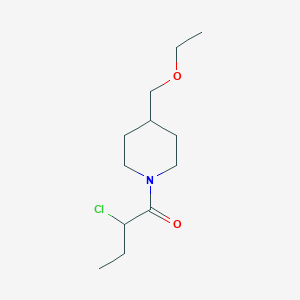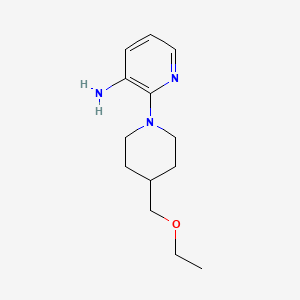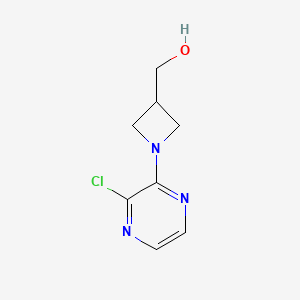
(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)methanol
Descripción general
Descripción
(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)methanol, or CPAZM, is a molecule that has been studied for its potential applications in scientific research. The molecule contains a pyrazine ring, an azetidine ring, and a methanol group. It is a versatile compound that can be used in a range of applications, from organic synthesis to biochemistry.
Aplicaciones Científicas De Investigación
Synthesis of β-Lactam Antibiotics
The core structure of (1-(3-Chloropyrazin-2-yl)azetidin-3-yl)methanol is reminiscent of β-lactam antibiotics, which are crucial for treating bacterial infections. The compound can be utilized to synthesize novel β-lactam derivatives with potential broad-spectrum antibiotic properties .
Anticancer Research
Azetidinones, the class of compounds to which our subject molecule belongs, have been identified as having anticancer properties. Research can be directed towards synthesizing derivatives that target specific cancer cell lines, potentially leading to the development of new chemotherapeutic agents .
Antimicrobial Applications
Given the antimicrobial potential of azetidinone derivatives, (1-(3-Chloropyrazin-2-yl)azetidin-3-yl)methanol could be a precursor in creating compounds that combat resistant strains of bacteria, addressing a significant challenge in current medical treatments .
Antioxidant Potential
The oxidative stress response in cells is a key area of study, particularly in neurodegenerative diseases. Derivatives of this compound could be synthesized to explore their efficacy as antioxidants, which may contribute to protective therapies against oxidative damage .
Green Chemistry Synthesis
The compound can be used in green chemistry applications, where it serves as a building block for synthesizing more complex molecules using environmentally friendly methods, such as catalytic amounts of molecular iodine under microwave irradiation .
Quantum Chemical Calculations
In theoretical chemistry, (1-(3-Chloropyrazin-2-yl)azetidin-3-yl)methanol can be used for quantum chemical calculations to understand its electronic structure and reactivity, which is fundamental for predicting its behavior in various chemical reactions .
Development of Immunostimulating Agents
Research into immunostimulating agents is vital for enhancing the body’s defense mechanisms. This compound’s derivatives could be investigated for their potential role in stimulating the immune response, which is beneficial in vaccine development and autoimmune diseases .
Chemical Education and Research
Lastly, this compound can serve as an excellent case study in chemical education, demonstrating the synthesis and application of heterocyclic compounds. It can also be used in research to develop new synthetic methodologies or to study reaction mechanisms .
Propiedades
IUPAC Name |
[1-(3-chloropyrazin-2-yl)azetidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-8(11-2-1-10-7)12-3-6(4-12)5-13/h1-2,6,13H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGVCIJVPRPQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-4-yl)methanone](/img/structure/B1476656.png)
![Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone](/img/structure/B1476658.png)

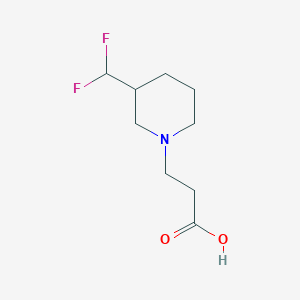
![6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476662.png)
